(3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane
Description
Structural Characteristics and Nomenclature
(3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane exhibits a distinctive molecular architecture that incorporates multiple functional elements within a single framework. The compound features the molecular formula C₁₀H₂₀O₂Si with a molecular weight of 200.35 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is 3,3-diethoxyprop-1-ynyl(trimethyl)silane, reflecting its structural composition and bonding patterns.
The compound's structure can be analyzed through its constituent components. The central propargyl framework contains a terminal alkyne functionality directly bonded to a trimethylsilyl group. At the opposite terminus of the three-carbon chain, a diethyl acetal moiety provides additional chemical versatility. This structural arrangement creates a molecule with distinct reactive sites that can participate in various chemical transformations.
| Property | Value | Reference |
|---|---|---|
| Chemical Abstract Service Number | 87219-80-5 | |
| Molecular Formula | C₁₀H₂₀O₂Si | |
| Molecular Weight | 200.35 g/mol | |
| MDL Number | MFCD08275372 | |
| InChI Key | MDRSJACTZKYOAL-UHFFFAOYSA-N | |
| SMILES Notation | CCOC(C#CSi(C)C)OCC |
The nomenclature of this compound reflects its complex structural features. Alternative names include 3,3-diethoxyprop-1-yn-1-yl trimethylsilane, 1-trimethylsilyl-3,3-diethoxy-1-propyne, and 3-trimethylsilyl propiolaldehyde diethyl acetal. These various nomenclature systems highlight different aspects of the molecular structure, with some emphasizing the silyl substitution pattern while others focus on the acetal functionality.
The structural integrity of (3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane depends on the stability of its constituent bonds. The silicon-carbon bond exhibits characteristic properties of organosilicon compounds, including enhanced thermal stability and resistance to hydrolysis compared to analogous carbon-carbon bonds. The alkyne functionality provides a site for various addition reactions, while the acetal group can serve as a protected aldehyde equivalent under appropriate reaction conditions.
Historical Development in Organosilicon Chemistry
The development of (3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane represents a significant milestone in the evolution of organosilicon chemistry, which traces its origins to the pioneering work of Charles Friedel and James Crafts in 1863. These researchers prepared the first organosilicon compound, tetraethylsilane, through the reaction of tetrachlorosilane with diethylzinc, marking the beginning of a field that would eventually encompass thousands of structurally diverse compounds.
The historical trajectory of organosilicon chemistry proceeded through several distinct phases. Following the initial discoveries of Friedel and Crafts, extensive research in the early twentieth century was pioneered by Frederic Stanley Kipping, who established fundamental synthetic methodologies and coined the term "silicone". Kipping's contributions were particularly significant in developing the use of Grignard reagents for alkylsilane and arylsilane synthesis, establishing protocols that remain relevant to contemporary organosilicon chemistry.
The industrial development of organosilicon chemistry accelerated dramatically with Eugene Rochow's description of the Müller-Rochow process in 1945. This direct process enabled the large-scale production of methylchlorosilanes through the reaction of methyl chloride with silicon-copper alloys, making organosilicon compounds commercially viable for the first time. The method produced approximately one million tons of organosilicon compounds annually and established the foundation for modern silicone industries.
| Historical Milestone | Year | Contribution | Impact |
|---|---|---|---|
| First Organosilicon Compound | 1863 | Friedel and Crafts synthesize tetraethylsilane | Established field of organosilicon chemistry |
| Grignard Methodology | 1901-1937 | Kipping develops systematic synthetic approaches | Enabled diverse organosilicon synthesis |
| Direct Process | 1945 | Rochow describes Müller-Rochow process | Made commercial production feasible |
| Modern Propargyl Silanes | 2020s | Advanced synthetic methodologies | Enabled complex multifunctional compounds |
The emergence of sophisticated propargyl silane derivatives like (3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane represents the culmination of decades of methodological development. Contemporary synthetic approaches have enabled the preparation of increasingly complex organosilicon compounds that incorporate multiple functional groups and exhibit enhanced reactivity profiles. These advances have been facilitated by improved understanding of silicon-carbon bond formation mechanisms and the development of mild reaction conditions that tolerate sensitive functional groups.
Recent research has demonstrated the utility of migratory Sonogashira reactions for accessing propargyl silanes from terminal alkynes under mild conditions. These methodological advances have made it possible to prepare compounds like (3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane with high efficiency and functional group tolerance, representing a significant advancement over earlier synthetic approaches that required harsh conditions and highly electrophilic reagents.
Position Within Propargyl Silane Derivatives
(3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane occupies a distinctive position within the broader class of propargyl silane derivatives, representing an advanced example of multifunctional organosilicon compounds. Propargyl silanes constitute an important class of organosilicon compounds that react with electrophiles at the gamma-carbon position, typically resulting in the loss of the silicon group to yield allenyl products. Alternatively, these compounds can undergo 1,2-silyl shifts to give annulated products that retain the silyl functionality.
The synthetic accessibility of propargyl silanes has historically been challenging due to the requirement for highly basic propargylmetal reagents, which often exhibit limited chemoselectivity and functional group tolerance. Traditional approaches involved the deprotonation of terminal alkynes followed by reaction with silylmethyl electrophiles such as trimethylsilylmethyl iodide, but these methods suffered from the need for strong bases and toxic additives.
Contemporary research has developed significantly improved methodologies for propargyl silane synthesis. The development of migratory Sonogashira reactions has enabled the conversion of terminal alkynes to propargyl silanes under mild conditions, avoiding the use of highly electrophilic reagents and improving functional group tolerance. These advances have facilitated access to functionalized propargyl silanes like (3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane that would be difficult to prepare using traditional methods.
| Propargyl Silane Type | Structural Features | Synthetic Approach | Applications |
|---|---|---|---|
| Simple Trimethylsilyl Derivatives | Basic alkyne-silyl motif | Direct alkylation | Basic transformations |
| Aryl-Substituted Variants | Aromatic substituents | Sonogashira coupling | Extended conjugation |
| Acetal-Protected Derivatives | Protected carbonyl groups | Mild conditions required | Selective transformations |
| Multifunctional Compounds | Multiple reactive sites | Advanced methodologies | Complex synthesis |
The incorporation of diethyl acetal functionality in (3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane provides additional synthetic versatility compared to simpler propargyl silane derivatives. The acetal group can function as a protected aldehyde equivalent, allowing for sequential transformations that would not be possible with unprotected carbonyl compounds. This protected functionality enables the compound to participate in reactions that might otherwise lead to unwanted side reactions with free aldehyde groups.
Recent developments in propargyl silane chemistry have demonstrated the utility of these compounds in diverse synthetic transformations. Studies have shown that propargyl silanes can undergo regioselective hydrosilylation reactions, particularly when functionalized with appropriate directing groups. Additionally, research has revealed that glycidyl silanes can facilitate highly regioselective hydrosilylation of internal propargyl alcohols, with the products subsequently convertible to synthetically useful fluorosilanes under mild conditions.
The position of (3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane within the propargyl silane family is further distinguished by its potential for use in catalytic asymmetric processes. Recent research has demonstrated that propargyl silanes can participate in enantioselective transformations when appropriate chiral catalysts are employed. These developments suggest that compounds like (3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane may find applications in asymmetric synthesis, particularly in processes that require both the reactivity of the propargyl motif and the protecting group capabilities of the acetal functionality.
Properties
IUPAC Name |
3,3-diethoxyprop-1-ynyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2Si/c1-6-11-10(12-7-2)8-9-13(3,4)5/h10H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRSJACTZKYOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#C[Si](C)(C)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane typically involves the reaction of propargyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with diethyl ether to yield the final product .
Industrial Production Methods: Industrial production of (3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
2.2. Nucleophilic Substitution with Purines
The compound reacts with purine derivatives (e.g., 1b and 1l ) under unspecified conditions to form α-branched purine-based acyclic nucleosides. For example:
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Product 34 : Synthesized from 1b and 3,3-diethoxyprop-1-yne (2r), isolated in 36% yield .
-
Product 36 : Synthesized from 1l and 2r, isolated in 31% yield .
| Purine Substrate | Product | Yield | Reaction Conditions |
|---|---|---|---|
| 1b | 34 | 36% | Unspecified (likely acetal exchange) |
| 1l | 36 | 31% | Unspecified |
2.3. Potential Phosphorylation Reactions
While not directly demonstrated in the provided sources, the compound’s structural similarity to propargyl phosphonates suggests possible phosphorylation via nucleophilic substitution. For example:
-
Attempted synthesis of (3,3-diethoxyprop-1-yn-1-yl)phosphonic acid was reported, though details are sparse .
-
Mechanistic analogy : Phosphorylation may involve deprotonation of the terminal alkyne, followed by reaction with a phosphorus source (e.g., trichlorosilane and phosphoric acid derivatives) .
Spectroscopic and Analytical Data
Key spectroscopic data for derivatives synthesized using this compound include:
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
(3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane serves as a valuable building block in organic synthesis. It is utilized for the construction of more complex molecules through various chemical reactions, including:
- Substitution Reactions : The trimethylsilyl group can be replaced with other functional groups, facilitating the synthesis of diverse compounds.
- Oxidation and Reduction : This compound can be oxidized to yield carbonyl compounds or reduced to produce alkanes and alkenes.
Multi-component Reactions
In recent studies, (3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane has been employed in multi-component reactions involving modified purines. These reactions have demonstrated acceptable yields for desired products, showcasing the compound's applicability in synthesizing nucleoside analogs .
Medicinal Chemistry
Potential Anticancer Applications
Research indicates that derivatives of (3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane may exhibit pharmacological activities relevant to cancer treatment. For instance, compounds synthesized using this silane have been tested against various cancer cell lines, revealing potential for the development of new anticancer agents .
Mechanism of Action
The mechanism by which (3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane exerts its effects is linked to its ability to stabilize reactive intermediates during chemical transformations. This property is crucial for the formation of biologically active compounds that can target specific proteins involved in disease pathways .
Industrial Applications
Production of Specialty Chemicals
In industry, (3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane is used in the production of specialty chemicals and materials. It plays a role in synthesizing polymers, resins, and coatings due to its reactivity and ability to form stable bonds with various substrates.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can stabilize reactive intermediates and facilitate the formation of new bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Organosilicon Compounds
Structural Analogues with Alkyne and Silyl Groups
(3,5-Dimethyl-1H-pyrazol-1-yl)trimethylsilane
- Structure : Contains a pyrazole ring (3,5-dimethyl substitution) attached to a trimethylsilyl group.
- Key Differences: Lacks the propargyl and ethoxy groups present in the target compound. The Si–N bond length (1.782 Å) is notably longer than typical Si–C bonds in silylated alkynes, influencing its coordination chemistry .
- Applications : Used in ligand design for transition-metal complexes due to its steric bulk and electronic properties .
(3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane
- Structure : Features a cyclohexene ring substituted with a methyl group and a trimethylsilyl group.
- Key Differences :
- Applications : Intermediate in the synthesis of silicon-containing polymers and hydrophobic coatings .
(Penta-2,4-dienyl)trimethylsilane
Functional Group Analogues
(3-Aminopropyl)trimethoxysilane (APTS)
- Structure : A primary amine linked to a trimethoxysilyl group via a propyl chain.
- Key Differences: Amino group introduces nucleophilic reactivity, unlike the electrophilic alkyne in the target compound. Methoxy groups (vs. ethoxy) slightly reduce steric hindrance .
- Applications : Widely used in surface modification of silica-based materials for adhesion promotion .
b. 3-(3,4-Dimethoxyphenyl)-1-propyn-1-ylsilane
Thermal and Chemical Stability
- (3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane : Stable under inert conditions but susceptible to acid- or base-catalyzed cleavage of the ethoxy groups. The trimethylsilyl group enhances volatility, facilitating purification via distillation .
- (3,5-Dimethylpyrazolyl)trimethylsilane : Exhibits thermal stability up to 150°C, making it suitable for high-temperature catalytic reactions .
- (3-Aminopropyl)trimethoxysilane: Hydrolyzes readily in moist environments to form silanols, critical for adhesion to hydroxylated surfaces .
Research Findings and Industrial Relevance
- Synthetic Utility : The diethoxy groups in (3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane act as protecting groups, enabling regioselective alkyne functionalization in multistep syntheses .
- Divergent Reactivity: Unlike silylated amines (e.g., APTS), the target compound’s alkyne moiety participates in Sonogashira couplings, as demonstrated in the synthesis of pyrimidine derivatives .
- Material Science : Silylated dienes (e.g., (penta-2,4-dienyl)trimethylsilane) and alkynes serve as precursors for silicon-containing polymers with tailored mechanical properties .
Q & A
Q. What are the common synthetic routes for preparing (3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane, and what purification methods are recommended?
The synthesis typically involves coupling reactions with alkynylsilane precursors under controlled conditions. For example, in a multi-step synthesis, the compound was isolated via column chromatography after reaction with pyrimidine derivatives, as demonstrated in a patent application where the crude product was purified using silica gel chromatography . Key steps include optimizing reaction stoichiometry and employing inert atmospheres to prevent side reactions. Purification via column chromatography (using hexane/ethyl acetate gradients) is standard, though recrystallization may be explored for higher purity.
Q. How can researchers confirm the structural integrity of (3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane post-synthesis?
Structural validation relies on spectroscopic and crystallographic methods:
- NMR Spectroscopy : H and C NMR can identify characteristic peaks for the ethoxy, trimethylsilyl, and alkyne groups. For example, the trimethylsilyl group typically appears as a singlet near 0.1–0.3 ppm in H NMR .
- X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for small-molecule refinement. Single-crystal diffraction data can resolve bond lengths and angles, critical for verifying the alkyne and silyl moieties .
Advanced Research Questions
Q. What reaction mechanisms are proposed for catalytic C–H silylation involving trimethylsilane derivatives, and how do they apply to (3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane?
Base-catalyzed C–H silylation mechanisms often involve deprotonation of the substrate to form a reactive intermediate, followed by silane insertion. For example, potassium tert-butoxide can activate C–H bonds in aromatic systems, enabling trimethylsilane to act as a silyl donor . For (3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane, the ethoxy groups may stabilize transition states via electron donation, enhancing reactivity in alkyne-functionalized systems. Mechanistic studies should employ kinetic isotope effects (KIEs) and DFT calculations to probe rate-determining steps.
Q. How can kinetic parameters such as Arrhenius factors be determined for reactions involving this compound?
Experimental determination of rate constants () at varying temperatures allows calculation of Arrhenius parameters (, ). For example, trimethylsilane derivatives have shown Arrhenius pre-exponential factors () in the range of sec for methyl rupture reactions, derived from gas-phase studies and transition state theory . For solution-phase reactions, stopped-flow techniques or in-situ monitoring (e.g., FTIR) can track intermediate formation.
Q. What strategies resolve contradictions in experimental data when optimizing reaction conditions?
Contradictions (e.g., variable yields with different bases) require systematic analysis:
- Iterative Optimization : Vary parameters (solvent, temperature, catalyst loading) while monitoring outcomes via TLC or GC-MS. For instance, attempts to alkylate pyrrolidin-2-one with iodobutynylsilanes showed no reaction with NaH/THF but success with alternative bases .
- Statistical Design of Experiments (DoE) : Use factorial designs to identify interactions between variables .
- Cross-Validation : Compare results with analogous systems (e.g., hexamethyldisilane reactions) to isolate compound-specific effects .
Notes on Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
